

"biological activity of furan-2-carboxylate derivatives"

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Compound of Interest

Compound Name: Methyl 5-chlorofuran-2-carboxylate

Cat. No.: B1357101

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An In-depth Technical Guide to the Biological Activity of Furan-2-Carboxylate Derivatives

Abstract

Furan-2-carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of furan-2-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We consolidate quantitative data from various studies, detail key experimental methodologies, and illustrate significant molecular pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for designing and evaluating novel therapeutics based on the furan-2-carboxylate core.

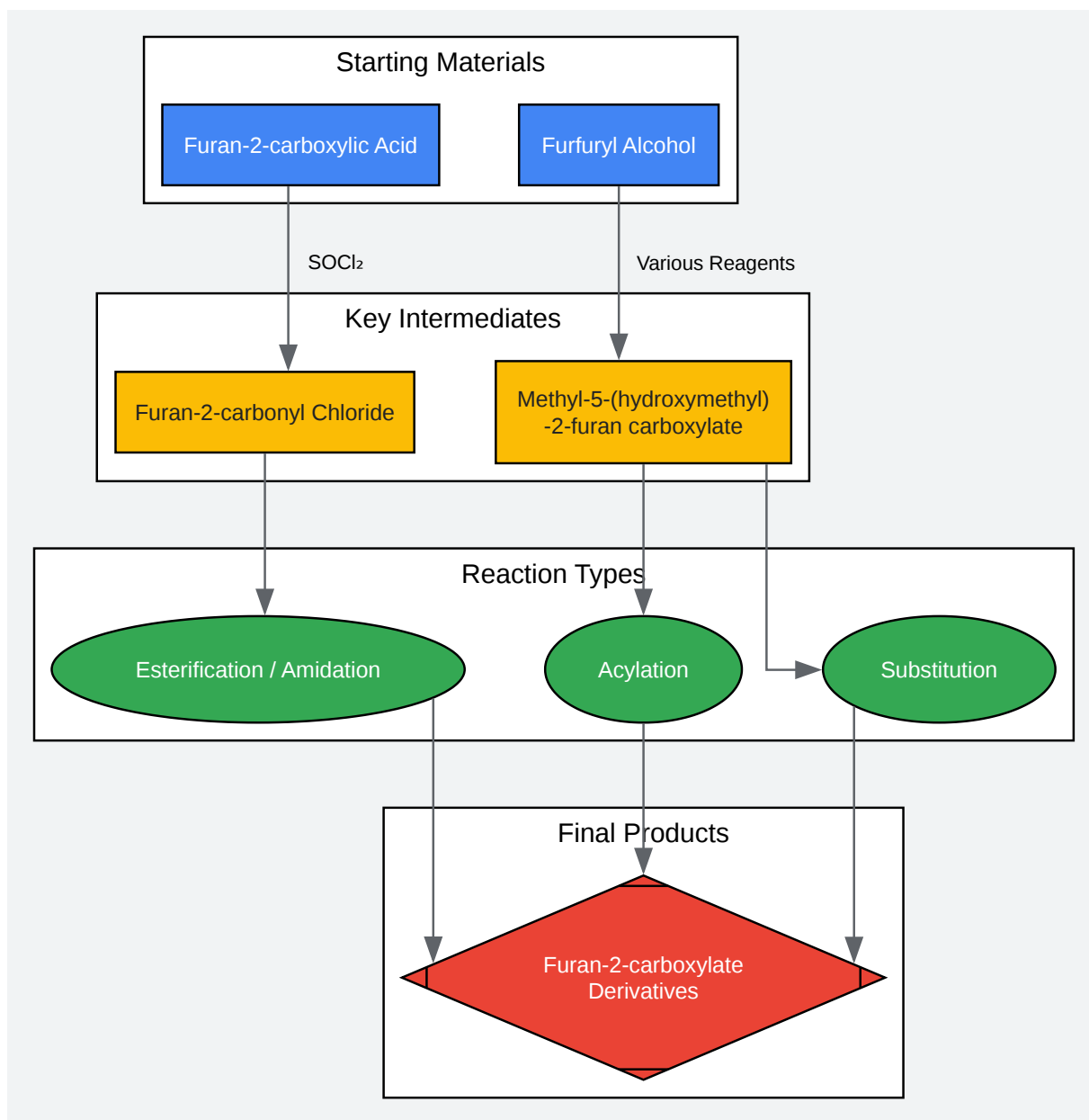
Introduction

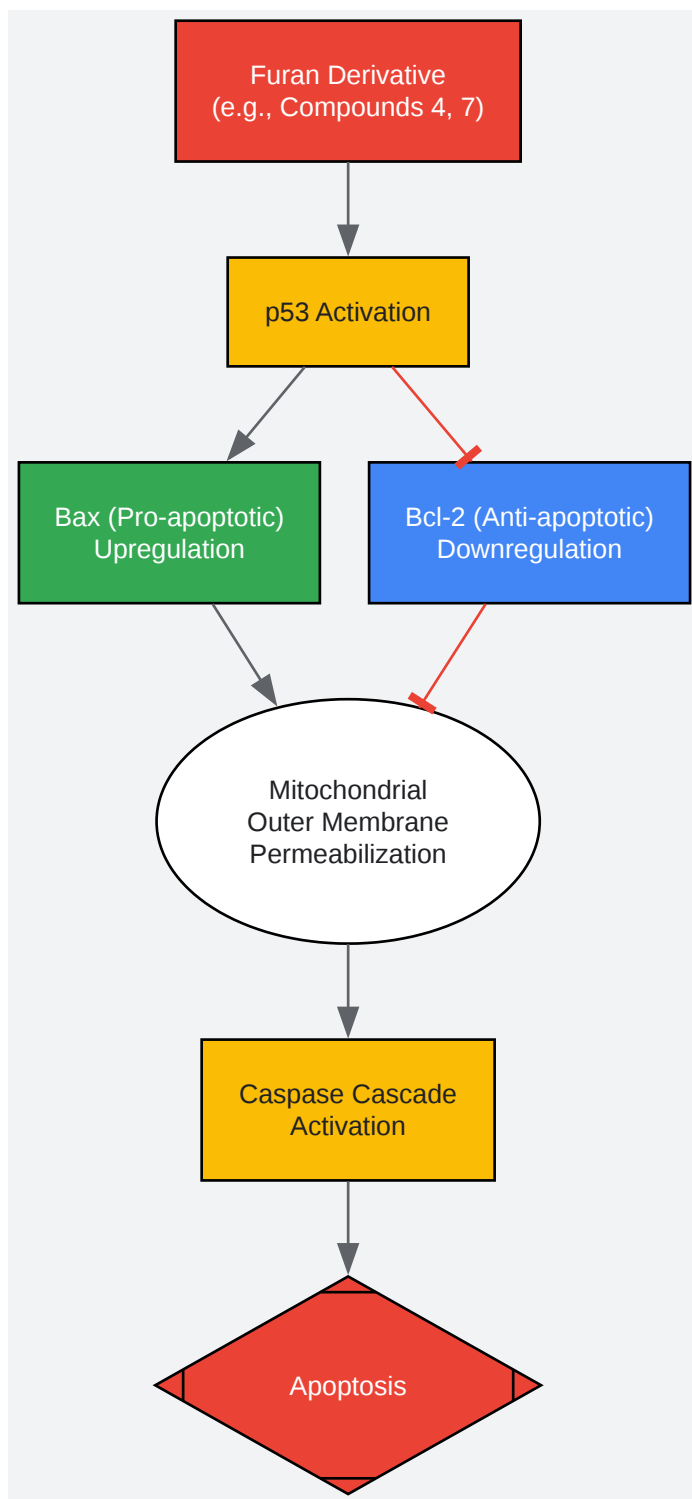
The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.^{[1][2]} Its ability to engage in various chemical interactions, including hydrogen bonding and π - π stacking, makes it a valuable scaffold in drug design.^[1] When functionalized as a carboxylate ester or acid at the C2 position, the resulting furan-2-carboxylate derivatives exhibit an enhanced and often specific range of biological effects. These compounds have been extensively explored for their

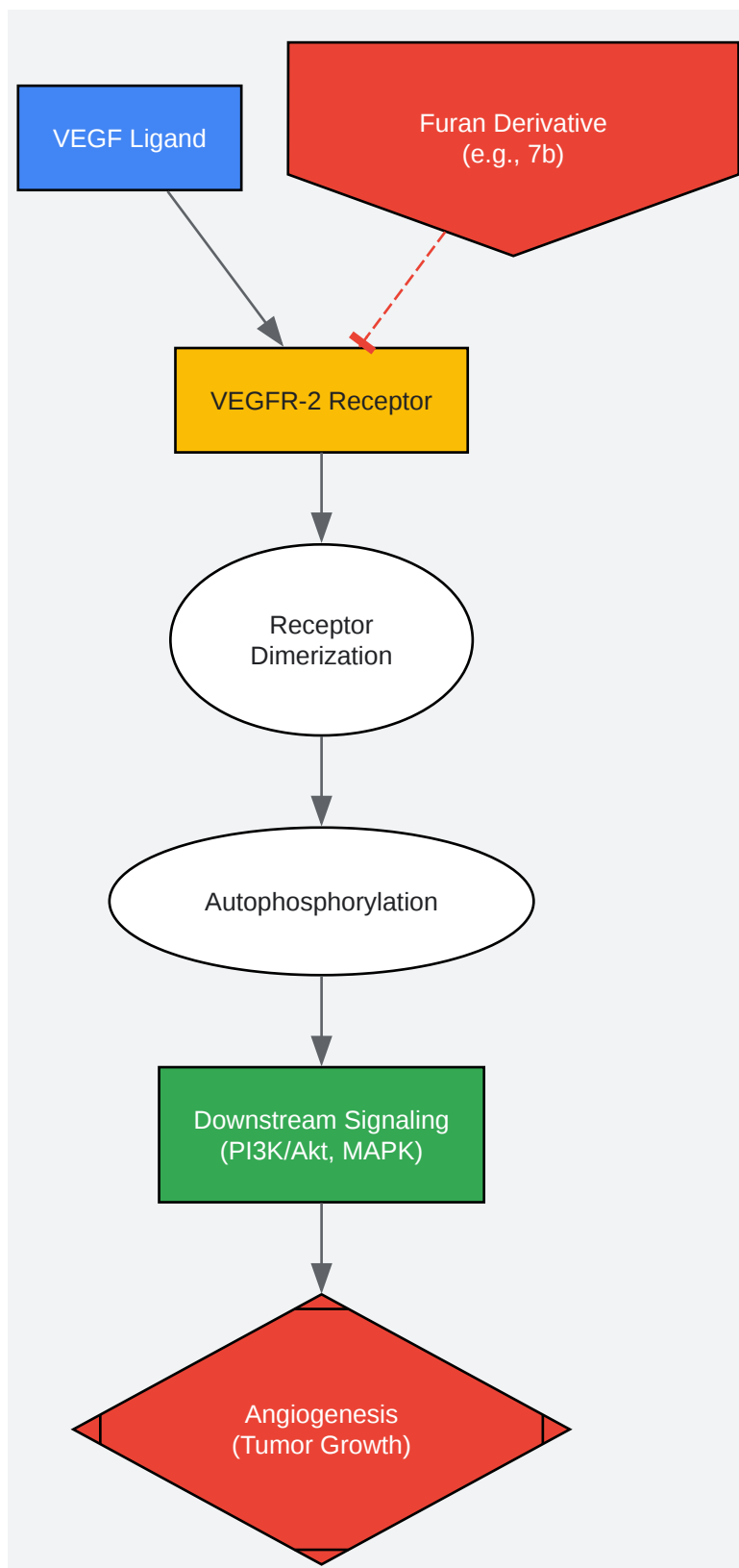
therapeutic potential, demonstrating significant activity in several key areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] The versatility of this scaffold allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a promising starting point for the development of novel therapeutic agents.[2]

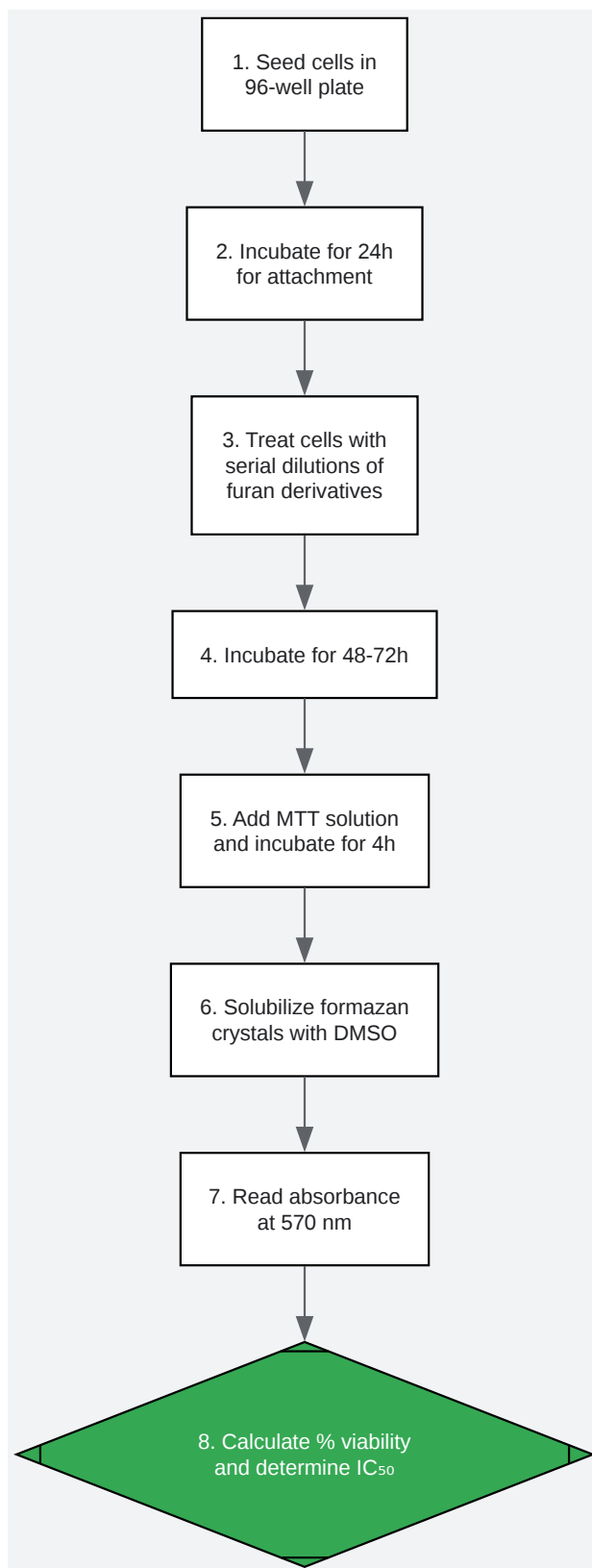
Synthesis Strategies

The synthesis of furan-2-carboxylate derivatives can be achieved through various established chemical routes. A common approach involves the modification of readily available starting materials like furfuryl alcohol or furan-2-carboxylic acid.[6][7] For instance, furan-2-carbonyl chloride, generated from the reaction of furan-2-carboxylic acid with thionyl chloride, serves as a key intermediate for creating a wide array of ester and amide derivatives.[7] Other methods, such as the Paal-Knorr synthesis, involve the cyclization of 1,4-dicarbonyl compounds to form the furan ring, which can then be further functionalized.[8][9] Microwave-assisted synthesis has also been employed to produce these derivatives under mild conditions with improved reaction times.[10][11]









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